[2-(Trifluoromethyl)thiolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)thiolan-2-yl]methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a thiolane ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)thiolan-2-yl]methanol typically involves the reaction of a thiolane derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)thiolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides; reactions are conducted in the presence of a base, such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiolane derivatives
Substitution: Ethers, esters
Scientific Research Applications
[2-(Trifluoromethyl)thiolan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)thiolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the thiolane ring can interact with nucleophilic sites on proteins, potentially leading to the modulation of enzymatic activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- [2-(Trifluoromethyl)thiolan-2-yl]methanamine
- [2-(Trifluoromethyl)thiolan-2-yl]methanoic acid
- [2-(Trifluoromethyl)thiolan-2-yl]methanone
Uniqueness
Compared to similar compounds, [2-(Trifluoromethyl)thiolan-2-yl]methanol is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and potential for further functionalization. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications.
Properties
Molecular Formula |
C6H9F3OS |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
[2-(trifluoromethyl)thiolan-2-yl]methanol |
InChI |
InChI=1S/C6H9F3OS/c7-6(8,9)5(4-10)2-1-3-11-5/h10H,1-4H2 |
InChI Key |
BEGVVQFHWPWOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.